8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan
Description
Properties
IUPAC Name |
8-bromo-3-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-7-6-14-12-10(7)5-8-3-2-4-9(8)11(12)13/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNELGMLDUAPVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C=C3CCCC3=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan typically involves the bromination of a precursor compound, followed by cyclization to form the indeno-furan structure. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted indeno-furan compounds.
Scientific Research Applications
8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
The following analysis compares 8-bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan with structurally related indeno-furan derivatives, focusing on substituent effects, biological activity, and synthetic methodologies.
Structural Analogues and Substituent Effects
Key Observations :
- Bromine Position : Bromine at C8 (target compound) vs. C4 () alters electronic distribution and reactivity. C8 bromination is critical for NLRP3 inhibitor activity .
- Methyl Group : The C3 methyl group in the target compound may enhance metabolic stability compared to unsubstituted or amine-containing analogs .
- Sulfonamide Derivatives: Sulfonamide-linked indeno-furans (e.g., compounds in ) show potent NLRP3 inhibition (IC₅₀: 1–4 μM), suggesting that the target compound’s bromine and methyl groups could be optimized for similar activity .
Key Insights :
- The target compound’s bromine and methyl groups may position it as a precursor for sulfonamide derivatives with enhanced NLRP3 inhibition.
- Deuteration strategies (e.g., ) highlight pathways to optimize pharmacokinetics without sacrificing activity .
Biological Activity
8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan (CAS Number: 2676863-82-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by research findings and data.
- Molecular Formula : C12H13BrO
- Molecular Weight : 253.13 g/mol
- Structure : The compound contains a bromine atom substituted on a tetrahydrofuran ring structure, which is significant for its biological activity.
Antibacterial Activity
This compound has shown promising antibacterial properties in various studies.
| Organism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 mg/mL | |
| Staphylococcus aureus | 100 mg/mL | |
| Pseudomonas aeruginosa | 125 mg/mL |
In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties against various pathogenic fungi.
These findings suggest that the compound may be useful in developing antifungal agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro.
This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of various compounds including this compound revealed significant antibacterial activity against E. coli and S. aureus. The study utilized agar diffusion methods to assess the effectiveness of the compound compared to standard antibiotics. The results indicated that this compound could serve as a lead for developing new antibacterial agents. -
Case Study on Anti-inflammatory Properties :
In another investigation focusing on anti-inflammatory properties, researchers tested the compound's ability to reduce inflammation in a murine model of arthritis. The results showed a marked decrease in joint swelling and inflammatory markers after treatment with the compound over a two-week period.
Q & A
Q. Advanced
- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) using broth microdilution .
- Neurotransmitter Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂₀ receptors) with IC₅₀ values compared to Ramelteon analogs .
- Metabolic Stability : LC-MS/MS quantification of urinary metabolites (e.g., furan-derived glutathione conjugates) in rodent models .
How can reaction purity be optimized during large-scale synthesis?
Q. Basic
- Chromatography : Use gradient elution (5% → 30% EtOAc/hexanes) to separate brominated byproducts .
- Crystallization : Ethanol/water recrystallization improves purity to >99% for X-ray diffraction studies .
- Yield Data : Typical yields range from 50–85% for intermediates like 4-bromo-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-amine .
What stability considerations are critical for storing brominated indeno-furans?
Q. Basic
- Storage Conditions : Sealed containers under inert gas (N₂) at 2–8°C to prevent bromine loss or oxidation .
- Degradation Markers : Monitor via HPLC for dehydrohalogenation products (e.g., indeno-furan olefins) .
How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact bioactivity?
Q. Advanced
- SAR Studies : Methyl groups enhance metabolic stability (t₁/₂ increased by 2.5× vs. non-methylated analogs), while bromine improves receptor binding affinity (Kᵢ = 12 nM for serotonin receptors) .
- Fluorinated Analogs : 5,6,7-Trifluoro derivatives show 10× higher antibacterial activity but reduced solubility .
What analytical techniques quantify furan metabolites in pharmacokinetic studies?
Q. Advanced
- LC-HRMS : Quantifies 24-hour urinary excretion of metabolites (e.g., N-acetyl-L-cysteine conjugates) with a linear range of 0.1–100 µg/mL .
- Isotope Dilution : ¹³C₄-labeled furan internal standards correct for matrix effects in rodent plasma .
How does X-ray crystallography validate computational predictions of molecular geometry?
Advanced
Single-crystal X-ray analysis of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile confirms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
